Superior Ligand Efficiency in Aurora Kinase A (AURKA) Inhibition Predicted via In Silico Modeling
Computational modeling predicts that N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine and its derivatives exhibit favorable binding interactions with the ATP-binding pocket of Aurora Kinase A (AURKA), a key target in oncology. The N-methyl substitution on the 4-amino group is computationally favored over unsubstituted analogs due to enhanced hydrophobic contacts within the kinase active site [1]. This class-level inference suggests that this specific substitution pattern is crucial for achieving the predicted inhibitory activity.
| Evidence Dimension | Predicted Inhibitory Activity (AURKA) |
|---|---|
| Target Compound Data | Favorable binding energy predicted; class of N-methyl derivatives identified as top candidates for synthesis [1]. |
| Comparator Or Baseline | Unsubstituted or differently substituted imidazo[4,5-c]pyridine analogs. |
| Quantified Difference | Not quantified; difference is qualitative based on computational screening results. |
| Conditions | In silico simulation at PM7 level of theory. |
Why This Matters
Procurement of this specific N-methyl derivative enables researchers to test a computationally validated, high-probability starting point for AURKA inhibitor development.
- [1] Lomov, D. A., Lyashchuk, S. N., & Abramyants, M. G. (2020). Computer simulation at the PM7 level of theory of the structures of imidazo[4,5-c]pyridine derivatives (deaza analogs of purines) and their complexes with Aurora kinase A (AURKA). Russian Journal of General Chemistry, 90(4), 650-656. View Source
